N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine
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Overview
Description
N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine is a complex organic compound featuring a thiazole ring and a thietan ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-methylthiazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan ring, leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thietan derivatives, and substituted thiazole compounds.
Scientific Research Applications
N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, rubber vulcanization accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to antimicrobial or anticancer effects by disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: A simpler thiazole derivative with similar biological activities.
Thiazofurin: An antineoplastic drug with a thiazole ring.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine is unique due to the presence of both thiazole and thietan rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2S2 |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thietan-3-amine |
InChI |
InChI=1S/C10H16N2S2/c1-7-4-11-9(14-7)10(2,3)12-8-5-13-6-8/h4,8,12H,5-6H2,1-3H3 |
InChI Key |
GTAZXWPTFZOFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(C)(C)NC2CSC2 |
Origin of Product |
United States |
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